3-(4-(Tert-butoxycarbonyl)piperazin-1-ylsulfonyl)benzoic acid
Overview
Description
“3-(4-(Tert-butoxycarbonyl)piperazin-1-ylsulfonyl)benzoic acid” is a chemical compound with the molecular formula C16H22N2O4 . It is used in the field of chemistry for various purposes .
Molecular Structure Analysis
The molecular structure of this compound is given by the InChI code: 1S/C16H22N2O4/c1-16(2,3)22-15(21)18-9-7-17(8-10-18)13-6-4-5-12(11-13)14(19)20/h4-6,11H,7-10H2,1-3H3,(H,19,20) . This indicates that the compound contains a piperazine ring, which is substituted with a tert-butoxycarbonyl group and a benzoic acid group .Physical And Chemical Properties Analysis
This compound has a molecular weight of 306.36 . It is a solid at room temperature and should be stored in a dry place .Scientific Research Applications
Metabolism Studies
1-[2-(2,4-Dimethyl-phenylsulfanyl)-phenyl]-piperazine (Lu AA21004), a novel antidepressant, undergoes metabolic oxidation to form various metabolites including 3-methyl-4-(2-piperazin-1-yl-phenysulfanyl)-benzoic acid (Lu AA34443). This study highlights the role of various cytochrome P450 enzymes in the metabolic pathway of Lu AA21004, demonstrating the significance of these compounds in drug metabolism research (Hvenegaard et al., 2012).
Antimalarial Activity
Piperazine derivatives have been identified for their potential anti-malarial activity. Research on the structures of active and non-active piperazine derivatives, including tert-butyl piperazinyl compounds, highlights their significance in the development of new antimalarial agents (Cunico et al., 2009).
Crystal Structure Analysis
The study of piperazine derivatives' crystal structures, including compounds like 1-(4-tert-butyl-benzenesulfonyl)-4-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine, contributes to our understanding of molecular interactions and crystal packing, which is essential in drug design and materials science (Kumara et al., 2017).
Synthesis of Novel Compounds
Research involving the synthesis of novel compounds, such as triazines with potential cardiogenetic activity, often utilizes piperazinyl benzoic acid derivatives. These compounds serve as key intermediates or reactants in the synthesis of biologically active molecules (Linder et al., 2018).
Antihypertensive and Antimicrobial Activities
Piperazinyl benzoic acid derivatives have been studied for their potential in treating conditions like hypertension. For example, spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-ones, which incorporate piperazinyl moieties, have shown antihypertensive activity (Clark et al., 1983). Similarly, some piperazinyl derivatives have been evaluated for antimicrobial properties, contributing to the search for new antimicrobial agents (Bektaş et al., 2007).
Development of Receptor Ligands
Piperazinyl benzylamines, such as 2-[4-(tert-Butoxycarbonyl)piperazinyl]benzylidene-tert-butanesulfinamides, are important in the synthesis and development of receptor ligands. Their synthesis and deprotection processes are crucial for extensive structure-activity studies, particularly in the development of novel ligands for receptors like the human melanocortin 4 receptor (Jiang et al., 2005).
Safety and Hazards
properties
IUPAC Name |
3-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]sulfonylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O6S/c1-16(2,3)24-15(21)17-7-9-18(10-8-17)25(22,23)13-6-4-5-12(11-13)14(19)20/h4-6,11H,7-10H2,1-3H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEONUMCAWBLQLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70649748 | |
Record name | 3-[4-(tert-Butoxycarbonyl)piperazine-1-sulfonyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70649748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
874838-79-6 | |
Record name | 1-(1,1-Dimethylethyl) 4-[(3-carboxyphenyl)sulfonyl]-1-piperazinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=874838-79-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[4-(tert-Butoxycarbonyl)piperazine-1-sulfonyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70649748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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